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molecular formula C12H13Br2Cl B8281803 1-Chloro-3-(2,2-dibromo-vinyl)-2,4-diethyl-benzene

1-Chloro-3-(2,2-dibromo-vinyl)-2,4-diethyl-benzene

Cat. No. B8281803
M. Wt: 352.49 g/mol
InChI Key: JNKBARGQXMFXAD-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

1-Chloro-3-(2,2-dibromo-vinyl)-2,4-diethyl-benzene was prepared from 3-chloro-2,6-diethyl-benzaldehyde, carbon tetrabromide and triphenylphosphine in analogy to Example 1d): colourless oil; 1H-NMR (CDCl3): 1.14 (3H, t, CH3), 1.17 (3H, t, CH3), 2.56 (2H, qd, CH2), 2.72 (2H, q, CH2), 7.03 (1H, d, ArH), 7.29 (1H, d, ArH), 7.44 (1H, s, CH═CBr2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:12][CH3:13])=[C:4]([C:7]([CH2:10][CH3:11])=[CH:8][CH:9]=1)[CH:5]=O.[C:14](Br)(Br)([Br:16])[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([CH2:10][CH3:11])=[C:4]([CH:5]=[C:14]([Br:16])[Br:15])[C:3]=1[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=O)C(=CC1)CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)CC)C=C(Br)Br)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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